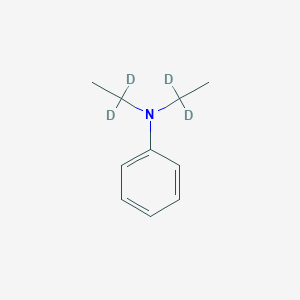

N,N-Bis(1,1-dideuterioethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(1,1-dideuterioethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUCNLOZRCGPQ-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)N(C1=CC=CC=C1)C([2H])([2H])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Analytical Techniques for Deuterated N,n Dialkylanilines

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Deuterium (²H or D) NMR spectroscopy is a cornerstone technique for the analysis of deuterated molecules. wikipedia.org While similar in principle to proton NMR (¹H-NMR), D-NMR specifically probes the deuterium nuclei within a molecule, providing direct evidence of deuteration. wikipedia.org

Quantitative D-NMR for Deuterium Enrichment Determination and Isotopic Purity

A primary application of D-NMR is the quantification of deuterium enrichment. sigmaaldrich.com For highly deuterated compounds, where deuterium enrichment exceeds 98 atom%, conventional ¹H-NMR becomes less effective due to the low intensity of residual proton signals. sigmaaldrich.com D-NMR, in contrast, offers a direct and appealing alternative for determining the extent of deuteration. sigmaaldrich.com

Under appropriate experimental conditions, the peak integrals in a D-NMR spectrum are relatively quantitative. sigmaaldrich.com This allows for the calculation of the deuterium atom percentage at specific sites within the molecule. The use of non-deuterated solvents is a unique aspect of D-NMR experiments, which results in a clean spectrum where only the deuteron (B1233211) signals are observed. sigmaaldrich.com However, a limitation of D-NMR is that it requires a longer acquisition time to achieve a desirable signal-to-noise ratio due to the low magnetogyric ratio of the deuteron. sigmaaldrich.com

D-NMR for Structural Elucidation of Highly Deuterated Analogs

D-NMR is an invaluable tool for the structural verification of highly deuterated compounds. sigmaaldrich.com Because all proton signals are absent, the resulting D-NMR spectrum is simplified, making it easier to identify and assign the signals corresponding to the deuterated positions. sigmaaldrich.com This is particularly useful in complex molecules or when trying to distinguish between isomers. For instance, in the case of aniline-d7, D-NMR was used to confirm that the amino group was indeed -ND₂ and to determine its enrichment level. sigmaaldrich.com

Extrapolation of Spectral Interpretation from Proton NMR (¹H-NMR) to D-NMR

The chemical shifts observed in D-NMR are very similar to those in ¹H-NMR for the same chemical species, with only minor isotope effects. sigmaaldrich.com This similarity arises because the local electronic environments of the nuclei are nearly identical. sigmaaldrich.com Consequently, the extensive knowledge base and spectral interpretation rules established for ¹H-NMR can be readily extrapolated to D-NMR. sigmaaldrich.com This allows chemists to predict and interpret D-NMR spectra with a high degree of confidence. For example, if the ¹H-NMR spectrum of N,N-diethylaniline is known, the D-NMR spectrum of N,N-Bis(1,1-dideuterioethyl)aniline can be predicted by identifying the signals corresponding to the ethyl groups and expecting them to appear at similar chemical shifts.

Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Anilines

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. libretexts.org The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds.

Due to the increased mass of deuterium compared to hydrogen, the stretching and bending frequencies of C-D bonds are lower than those of C-H bonds. This isotopic effect can be approximated by the following relationship:

νC-D ≈ νC-H / √2

where ν is the vibrational frequency. This means that the C-D stretching vibrations will appear at a significantly lower wavenumber in the IR spectrum compared to the C-H stretches. youtube.com For example, the stretching frequency of a typical C-H bond appears around 3000 cm⁻¹, while the corresponding C-D stretch is expected around 2140 cm⁻¹. This clear shift provides definitive evidence of deuteration.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and isotopic composition of a compound. For N,N-Bis(1,1-dideuterioethyl)aniline, MS can precisely verify the incorporation of four deuterium atoms.

The molecular weight of the non-deuterated N,N-diethylaniline is 149.23 g/mol . With the substitution of four hydrogen atoms (atomic mass ≈ 1.008 amu) with four deuterium atoms (atomic mass ≈ 2.014 amu), the molecular weight of N,N-Bis(1,1-dideuterioethyl)aniline increases by approximately 4.024 amu. High-resolution mass spectrometry can detect this mass difference with high accuracy, confirming the successful deuteration.

Furthermore, MS can be used to assess the isotopic purity of the sample. By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of molecules with different numbers of deuterium atoms can be determined. This provides a quantitative measure of the isotopic enrichment. nih.gov

Advanced Spectroscopic Probes for Excited State Dynamics of N,N-Dialkylanilines

The photophysical properties of N,N-dialkylanilines are of significant interest, and advanced spectroscopic techniques are employed to study their excited state dynamics. Techniques like ultrafast transient absorption spectroscopy can probe the processes that occur after a molecule absorbs light. rsc.org

| Compound Name |

| N,N-Bis(1,1-dideuterioethyl)aniline |

| N,N-diethylaniline |

| Aniline-d7 |

| Deuterium |

| Hydrogen |

Interactive Data Table: Spectroscopic Properties

| Technique | Property Measured | Expected Observation for N,N-Bis(1,1-dideuterioethyl)aniline |

| D-NMR | Deuterium Chemical Shift | Signals corresponding to the -CD₂- groups, with chemical shifts similar to the -CH₂- groups in ¹H-NMR of N,N-diethylaniline. |

| IR Spectroscopy | Vibrational Frequency | C-D stretching vibrations appearing at a lower wavenumber (approx. 2100-2200 cm⁻¹) compared to C-H stretches (approx. 2850-2960 cm⁻¹). |

| Mass Spectrometry | Molecular Weight | An increase in molecular weight of approximately 4 units compared to N,N-diethylaniline. |

Nanosecond Transient Absorption Spectroscopy

Nanosecond transient absorption (NTA) spectroscopy is a pump-probe technique utilized to study the short-lived excited states of molecules. yale.edu In a typical experiment, a high-intensity laser pulse (the pump) excites the sample, populating higher energy electronic states. yale.edu A second, lower-intensity light source (the probe), often a xenon lamp, is passed through the sample at a specific time delay after the pump pulse. yale.edu By measuring the change in absorbance of the probe light as a function of wavelength and time, the absorption spectra and decay kinetics of transient species, such as triplet states and radical ions, can be determined. yale.eduresearchgate.net

For N,N-dialkylanilines, NTA spectroscopy is particularly useful for investigating the formation and decay of the triplet excited state and the anilino radical. Upon UV excitation, these molecules can undergo intersystem crossing from the initially populated singlet excited state (S₁) to a longer-lived triplet state (T₁). Alternatively, photoionization can occur, leading to the formation of a radical cation and a solvated electron. rsc.org

Illustrative Transient Absorption Data

The following table presents hypothetical transient absorption data for N,N-Bis(1,1-dideuterioethyl)aniline compared to its non-deuterated counterpart, N,N-diethylaniline, in a non-polar solvent like cyclohexane. This data is based on typical findings for aromatic amines and illustrates the potential effects of deuteration.

| Compound | Transient Species | Absorption Maximum (λ_max) (nm) | Lifetime (τ) (µs) | Quantum Yield (Φ) |

| N,N-Diethylaniline | Triplet State (T₁) | 450 | 1.2 | 0.65 |

| N,N-Diethylaniline | Anilino Radical | 400, 420 | > 10 | 0.05 |

| N,N-Bis(1,1-dideuterioethyl)aniline | Triplet State (T₁) | 450 | 1.5 | 0.70 |

| N,N-Bis(1,1-dideuterioethyl)aniline | Anilino Radical | 400, 420 | > 10 | 0.04 |

Note: The data in this table is illustrative and intended to show the expected trends based on known kinetic isotope effects. The increased lifetime and quantum yield of the triplet state in the deuterated compound are postulated based on the reduction of non-radiative decay pathways involving C-H vibrations.

Time-Resolved Microwave Conductivity

Time-resolved microwave conductivity (TRMC) is a non-contact, time-resolved experimental technique used to probe the photoconductivity of materials. It is particularly sensitive to the generation and transport of mobile charge carriers, such as electrons and holes. The technique involves perturbing a sample within a microwave cavity with a pulse of light, which generates charge carriers. These mobile charges absorb microwave power, leading to a transient change in the microwave power reflected from the cavity. The magnitude of this change is proportional to the product of the charge carrier generation yield (φ) and the sum of the charge carrier mobilities (Σμ).

For deuterated N,N-dialkylanilines, TRMC can provide critical information on the efficiency of photoionization and the subsequent behavior of the resulting charge carriers. The process of photoionization in anilines, especially in polar solvents, is a key deactivation pathway for the excited state. rsc.org

The effect of deuteration at the ethyl groups on the TRMC signal would primarily be through its influence on the quantum yield of photoionization. If non-radiative decay pathways that compete with photoionization are slowed down by deuteration (a common consequence of the kinetic isotope effect), the quantum yield of charge carrier formation (φ) may increase. This would result in a larger TRMC signal amplitude. The decay of the TRMC signal provides information about the lifetime of the mobile charge carriers, which can be influenced by recombination or trapping processes.

Illustrative Time-Resolved Microwave Conductivity Findings

The table below presents hypothetical key findings from a TRMC study of N,N-Bis(1,1-dideuterioethyl)aniline and N,N-diethylaniline in a solvent where photoionization is significant.

| Compound | Excitation Wavelength (nm) | Peak Photoconductivity (φΣμ_max) (arbitrary units) | Signal Decay Half-life (ns) |

| N,N-Diethylaniline | 266 | 1.0 | 50 |

| N,N-Bis(1,1-dideuterioethyl)aniline | 266 | 1.2 | 55 |

Note: This data is hypothetical and illustrates the potential impact of deuteration. The anticipated increase in peak photoconductivity for the deuterated compound reflects a potential increase in the quantum yield of photoionization due to the suppression of competing non-radiative decay channels.

The study of N,N-Bis(1,1-dideuterioethyl)aniline using these advanced spectroscopic techniques, while not yet extensively reported, would be expected to reveal important details about the influence of isotopic substitution on the photophysical and photochemical properties of N,N-dialkylanilines. The insights gained from such studies are crucial for the rational design of molecules with tailored photoredox properties for applications in catalysis and materials science.

Kinetic Isotope Effect Kie Studies Involving N,n Bis 1,1 Dideuterioethyl Aniline and Deuterated Aniline Systems

Theoretical Foundations of Kinetic Isotope Effects (KIEs)

The theoretical basis for the kinetic isotope effect is rooted in the principles of quantum mechanics and transition state theory. wikipedia.orgstackexchange.com Isotopic substitution does not alter the electronic potential energy surface of a reaction, but it does affect mass-dependent properties, most notably vibrational frequencies. princeton.edu

A chemical bond can be modeled as a quantum harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the zero-point energy (ZPE). github.ioaip.org This energy is dependent on the vibrational frequency of the bond, which in turn is inversely related to the reduced mass of the atoms forming the bond. princeton.edu

A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency compared to the corresponding carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org Consequently, the C-D bond has a lower ZPE than the C-H bond. libretexts.orglibretexts.org This means that more energy must be supplied to break a C-D bond than a C-H bond, resulting in a higher activation energy for the reaction and a slower reaction rate for the deuterated compound. wikipedia.orglibretexts.org The difference in ZPE between the isotopic bonds in the ground state is the primary origin of the primary kinetic isotope effect. princeton.edugithub.io For a C-H versus a C-D bond, this ZPE difference can lead to a theoretical maximum primary KIE (kH/kD) of approximately 6.8 at room temperature. github.io

According to transition state theory, the magnitude of the KIE is determined by the difference in ZPE between the ground state of the reactants and the transition state. stackexchange.comprinceton.edu In a reaction where a C-H bond is breaking, this bond is elongated and weakened in the transition state. This leads to a decrease in its vibrational frequency and a corresponding lowering of the ZPE difference between the C-H and C-D bonds compared to the ground state.

The structure of the transition state significantly influences the KIE value:

Symmetrical Transition State: If the hydrogen is transferred symmetrically between the donor and acceptor (a thermoneutral reaction), the vibrational mode corresponding to the stretch becomes a translation along the reaction coordinate. princeton.edu This leads to a maximal loss of ZPE difference in the transition state and thus a very large KIE. princeton.edu

Asymmetrical Transition State: In highly exothermic or endothermic reactions, the transition state resembles either the reactants or the products, respectively (Hammond's Postulate). princeton.edu The bond to the isotope is less perturbed, resulting in a smaller difference between the ground state and transition state ZPEs, and therefore a smaller KIE. github.io

Therefore, the observed KIE provides a sensitive probe into the geometry and nature of the transition state. princeton.edu

Application of Deuterium (B1214612) KIEs in Reaction Mechanism Elucidation

The measurement of deuterium KIEs is a fundamental technique for determining rate-limiting steps and distinguishing between possible reaction pathways. libretexts.orglibretexts.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orgdalalinstitute.com A secondary KIE (kH/kD close to 1) occurs when the labeled atom is not directly involved in bond breaking or formation but is located at or near the reaction center. wikipedia.orglibretexts.org

The oxidative N-dealkylation of N,N-dialkylanilines is a key metabolic pathway catalyzed by enzymes like cytochrome P450 (P450) and can also be mimicked by chemical model systems. nih.govmdpi.com A central mechanistic question is whether the reaction proceeds via a direct hydrogen atom transfer (HAT) from the α-carbon or through an initial single-electron transfer (SET) from the nitrogen atom, followed by deprotonation.

Kinetic isotope effect studies using specifically deuterated substrates, such as N,N-bis(trideuteriomethyl)anilines, have been instrumental in probing this mechanism. acs.org

Hydrogen Atom Transfer (HAT): This mechanism involves the direct abstraction of a hydrogen atom from a C-H bond in the rate-determining step. This would be expected to exhibit a large primary KIE.

Single-Electron Transfer (SET): This mechanism involves the initial formation of an aminium radical cation. The subsequent step, proton transfer from the α-carbon, can be the rate-limiting step. If the initial electron transfer is rate-limiting, the KIE should be small or nonexistent (kH/kD ≈ 1). If the subsequent proton transfer is rate-limiting, a significant KIE would be observed.

Studies on the N-demethylation of 4-substituted N,N-dimethylanilines catalyzed by model iron-porphyrin complexes found that intermolecular KIEs (kH/kD) were low (1.5-1.9), while intramolecular KIEs were significantly higher. acs.org For P450 2B1-catalyzed N-dealkylation of N,N-dialkylanilines, KIEs are generally low, supporting a mechanism initiated by one-electron transfer. nih.govnih.gov However, when using oxygen surrogates like iodosylbenzene instead of the natural NADPH/O₂ system, high deuterium isotope effects (≈7) have been observed, suggesting a shift towards a HAT mechanism in those specific cases. nih.gov

| Substituent (X) | kH/kD (intermolecular) |

|---|---|

| MeO | 1.9 |

| H | 1.6 |

| Br | 1.5 |

Kinetic isotope effects are also valuable for elucidating the transition state structures of bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org While primary KIEs probe bond breaking at the electrophile, KIEs involving the nucleophile can provide insight into the extent of bond formation in the transition state.

Furthermore, secondary α-deuterium KIEs at the electrophilic carbon are used to distinguish SN1 and SN2 mechanisms. SN2 reactions typically show small secondary KIEs (kH/kD ≈ 1.0-1.04 per α-deuterium), whereas SN1 reactions exhibit larger effects (kH/kD ≈ 1.1-1.2). wikipedia.org However, exceptionally large secondary α-deuterium KIEs (e.g., 1.086 per α-deuterium) have been recorded for SN2 reactions with bulky leaving groups like N,N-dimethylaniline, attributed to the relief of steric strain in the transition state. cdnsciencepub.com

The magnitude of the deuterium KIE is a cornerstone for differentiating between HAT and SET pathways in oxidation reactions. acs.orgrutgers.edu

A large primary KIE (typically > 5) is strong evidence for a mechanism where a C-H bond is cleaved in the rate-determining step, which is characteristic of a Hydrogen Atom Transfer (HAT) mechanism. nih.govrutgers.edu

A small or absent KIE (kH/kD ≈ 1-2) suggests that C-H bond cleavage is not part of the rate-determining step. This is consistent with a Single-Electron Transfer (SET) mechanism where the initial electron abstraction from the amine is the slow step, followed by a rapid proton loss. nih.govacs.org

In the context of N,N-dialkylaniline oxidation, researchers have used this principle extensively. For example, the low KIEs observed in many P450-catalyzed N-dealkylations point towards an SET mechanism. nih.govnih.gov Conversely, some chemical oxidation systems show large KIEs, indicating a HAT pathway is preferred under those conditions. nih.gov The comparison of intramolecular versus intermolecular KIEs can further refine the mechanistic picture. A discrepancy between the two values, as seen in some model systems, suggests a multi-step process where the initial SET is followed by a product- and isotope-determining proton transfer step. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| N,N-Bis(1,1-dideuterioethyl)aniline |

| Aniline (B41778) |

| N,N-Dialkylaniline |

| N,N-Dimethylaniline |

| N,N-bis(trideuteriomethyl)aniline |

| 1-Phenylethyl benzenesulphonate |

| Benzyl benzenesulphonate |

| Iodosylbenzene |

| N-Nitrosodimethylamine |

| N-ethyl,N-methylaniline |

| Aminopyrine |

| N,N-dimethyl-4-aminothioanisole |

| 4-methoxy-N,N-dimethylaniline |

| N-cyclopropyl-N-methylaniline |

| N-benzylcyclopropylamine |

Intra- and Intermolecular Kinetic Deuterium Isotope Effects

The distinction between intramolecular and intermolecular kinetic isotope effects is crucial for elucidating reaction mechanisms. An intermolecular KIE is determined by comparing the reaction rates of two separate, isotopically distinct substrates (e.g., N,N-diethylaniline and N,N-Bis(1,1-dideuterioethyl)aniline). It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD).

Conversely, an intramolecular KIE is measured in a single reaction where the substrate contains both protio and deuterio labels at chemically equivalent, competing reaction sites. This is often achieved using a molecule like N-ethyl-N-(1,1-dideuterioethyl)aniline. The intramolecular KIE is determined by the ratio of products formed from the cleavage of C-H versus C-D bonds within the same molecule.

A significant advantage of measuring intramolecular KIEs is that it often reveals the intrinsic isotope effect of the chemical transformation step, as other steps in a multi-step reaction sequence (like substrate binding to a catalyst) are unlikely to be isotopically sensitive and will not affect the product ratio. nih.gov

For example, in a study involving the oxidative N-demethylation of 4-substituted N,N-dimethylanilines, the following data were observed:

| Substituent (X) | kH/kD (intermolecular) | kH/kD (intramolecular) |

|---|---|---|

| MeO | 1.9 | 3.3 |

| H | 1.6 | 3.1 |

| Br | 1.5 | 2.6 |

Substituent Effects on Reaction Rates and KIE Magnitudes

The electronic nature of substituents on the aniline ring can significantly influence both the rate of reaction and the magnitude of the kinetic isotope effect. In the context of oxidative N-dealkylation, electron-donating groups are generally expected to accelerate the reaction by stabilizing a positively charged transition state, which is often proposed in these reactions. Conversely, electron-withdrawing groups are expected to decelerate the reaction.

A study on the oxidative N-demethylation of a series of 4-X-N,N-dimethylanilines provided compelling evidence for this electronic influence. The relative reactivities, determined through competitive kinetics, spanned a considerable range and correlated well with the Hammett substituent constants (σ+), yielding a ρ value of -0.88. acs.org This negative ρ value confirms that the reaction is facilitated by electron-donating substituents, which is consistent with the development of positive charge in the transition state, for instance, through an initial one-electron transfer to form a radical cation. acs.org

Interestingly, the substituents also modulate the magnitude of the intramolecular KIE. In the same study, a clear trend was observed where the intramolecular KIE (kH/kD(intra)) decreased as the electron-withdrawing character of the substituent increased.

| Substituent (X) | kH/kD (intramolecular) |

|---|---|

| MeO | 3.3 |

| Me | 3.2 |

| H | 3.1 |

| Br | 2.6 |

| CN | 2.0 |

| NO2 | 2.0 |

This trend is contrary to what would be expected for a simple hydrogen atom transfer mechanism. Theoretical studies suggest that for a hydrogen atom transfer, a more electron-withdrawing substituent would lead to a later, more product-like transition state for the C-H bond cleavage, which should result in a larger KIE. nih.gov The observed opposite trend, where electron-donating groups lead to a larger KIE, supports a mechanism involving an initial electron transfer. In this scenario, the electron-donating groups facilitate the initial electron transfer, making the subsequent proton transfer from the carbon alpha to the nitrogen the more rate-limiting step within the product-forming sequence, thus exhibiting a larger isotope effect.

Advanced Research Applications of N,n Bis 1,1 Dideuterioethyl Aniline and Deuterium Labeled Anilines

Probing Organic Reaction Mechanisms and Mechanistic Pathways

Deuterium-labeled anilines, such as N,N-Bis(1,1-dideuterioethyl)aniline, are powerful probes for elucidating the mechanisms of organic reactions. clearsynth.comresearchgate.net The key to their utility lies in the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org

The C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning it requires more energy to break. princeton.edu Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium (B1214612) will slow down the reaction rate. princeton.edupharmacy180.com By measuring the KIE, researchers can gain critical insights into transition state structures and reaction pathways. acs.orgrsc.org For instance, in studies of enzymatic C-H hydroxylation of N,N-dimethylaniline by Cytochrome P450, the observed KIE helped to probe the reacting spin state of the active species. acs.org

Isotopic labeling experiments with deuterated anilines can also help distinguish between different potential mechanistic pathways, such as C–H activation and aminopalladation. researchgate.net The retention or loss of deuterium in the product can provide clear evidence for one mechanism over another. researchgate.net

Table 1: Kinetic Isotope Effects in Reactions Involving Aniline (B41778) Derivatives

| Reaction Type | Substrate | kH/kD | Mechanistic Implication |

| Hydrogen Exchange | Dimethylaniline | Variable | Indicates two distinct rate-limiting steps in electrophilic substitution. rsc.org |

| C-H Hydroxylation | N,N-dimethylaniline | ~3.0 | Consistent with C-H bond cleavage in the rate-determining step. acs.org |

| Free-Radical Bromination | Toluene | 4.9 | Hydrogen abstraction is the rate-determining step. pharmacy180.com |

| E2 Elimination | Alkyl Halide | 6.7 | C-H bond is broken in the rate-determining step. princeton.edu |

This table provides illustrative examples of how kinetic isotope effects are used to probe reaction mechanisms. The specific kH/kD value can vary depending on the reaction conditions.

Utilization as Internal Standards in Quantitative Analytical Methods (e.g., Mass Spectrometry)

Deuterium-labeled compounds, including N,N-Bis(1,1-dideuterioethyl)aniline, are widely used as internal standards in quantitative analytical techniques, particularly those coupled with mass spectrometry (MS). clearsynth.comtexilajournal.com Stable isotopically labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to those of the analyte being measured. scispace.com

When a known quantity of a deuterated internal standard is added to a sample, it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. texilajournal.comscispace.com Because the internal standard and analyte can be distinguished by their mass-to-charge ratio, the ratio of their signals can be used to accurately quantify the analyte, compensating for variations in sample preparation, injection volume, and instrument response. clearsynth.comnih.gov This approach significantly improves the precision and accuracy of quantitative analyses, especially in complex biological or environmental matrices. texilajournal.comnih.gov

The use of deuterated internal standards is crucial for:

Quantitative Analysis: Enabling precise determination of compound concentrations. clearsynth.com

Compensation for Matrix Effects: Correcting for interferences from other components in the sample. clearsynth.com

Method Validation: Ensuring the analytical procedure is robust and reliable. clearsynth.com

Applications in Elucidating Biosynthetic Pathways in Chemical Biology

Isotope labeling is a powerful technique for unraveling the complex biosynthetic pathways of natural products. nih.gov By feeding organisms or cell cultures with precursors labeled with stable isotopes like deuterium, researchers can trace the metabolic fate of these precursors into the final natural products. nih.gov

When a deuterated aniline or a related labeled compound is incorporated into a biosynthetic pathway, the position and extent of deuterium incorporation in the final product can be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govcernobioscience.com This information provides direct evidence for the involvement of the precursor and can help to identify the sequence of enzymatic reactions and metabolic transformations. fiveable.me This approach has been instrumental in understanding the biosynthesis of a wide range of compounds, from primary metabolites to complex natural products. nih.gov

Deuterated Anilines in Materials Science Research

The unique properties of deuterated anilines also lend themselves to applications in materials science, particularly in the fields of optoelectronics and polymer science.

Deuterated organic molecules, including arylamines, are of significant interest for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). nih.govalfa-chemistry.com Research has shown that the selective deuteration of the organic materials used in OLEDs can significantly increase the lifetime and efficiency of the devices. ukisotope.com The increased mass of deuterium can alter the vibrational frequencies of C-D bonds compared to C-H bonds, which can reduce non-radiative decay pathways and enhance the stability of the molecules, particularly against heat and oxidation generated during device operation. ukisotope.comdtic.mil Deuterated arylamines can be synthesized through various methods, including the Buchwald-Hartwig cross-coupling of deuterated anilines and aryl halides or through hydrogen-deuterium exchange reactions. alfa-chemistry.com

Deuteration is a key technique in neutron scattering and reflectometry studies of polymers and thin films. acs.orgnih.gov Neutrons interact differently with the nuclei of hydrogen and deuterium, resulting in a significant difference in their coherent scattering lengths. This contrast allows researchers to selectively highlight specific components within a material. nih.gov

By selectively deuterating certain polymer chains or layers within a thin-film device, researchers can use neutron reflectometry to study:

The morphology and structure of polymer blends. nist.gov

The diffusion and interfacial behavior of molecules in organic thin-film semiconducting devices. nih.gov

The conformation of polymer chains in the solid state. acs.org

The ability to manipulate the scattering length density through deuteration makes it an indispensable tool for understanding the structure-property relationships in a wide range of materials. nih.gov

Table 2: Neutron Scattering Lengths of Hydrogen Isotopes

| Isotope | Coherent Scattering Length (fm) |

| Protium (¹H) | -3.74 |

| Deuterium (²H) | 6.67 |

The significant difference in scattering lengths provides the basis for contrast in neutron scattering experiments.

Development of Isotopic Probes for Chemical Research

Deuterium-labeled compounds, including deuterated anilines, serve as versatile isotopic probes in a broad range of chemical and biological research. clearsynth.comnih.gov The incorporation of deuterium provides a "silent" tag that minimally perturbs the chemical structure and biological activity of a molecule while allowing it to be tracked and distinguished from its unlabeled counterparts. scispace.com

These isotopic probes are used to:

Investigate protein folding and ligand-receptor interactions. clearsynth.com

Study the movement of molecules within living organisms. clearsynth.com

Elucidate the metabolism of drugs and other xenobiotics. acs.org

Serve as tracers in environmental science to monitor the fate of pollutants. clearsynth.com

The synthesis of specifically deuterated anilines and other labeled compounds is an active area of research, with various methods being developed to achieve high levels of deuterium incorporation with regioselectivity. acs.orgrsc.orgnih.govnih.gov The availability of these labeled compounds is essential for advancing our understanding of complex chemical and biological systems. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Deuteration Methodologies

The synthesis of specifically labeled compounds like N,N-Bis(1,1-dideuterioethyl)aniline hinges on the availability of efficient and selective deuteration methods. While traditional methods for N-alkylation of anilines can be adapted using deuterated alkyl halides, future research is geared towards more sophisticated and sustainable approaches.

One promising direction is the development of catalytic methods that utilize inexpensive and readily available deuterium (B1214612) sources, such as deuterium oxide (D₂O). nih.gov For instance, manganese-catalyzed N-alkylation of nitroarenes using deuterated alcohols (like ethanol-d₆) presents a sustainable route to deuterated N-alkylanilines. cdnsciencepub.com This approach combines tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation, offering high chemoselectivity. cdnsciencepub.com Another avenue involves the direct C-H deuteration of pre-formed N,N-diethylaniline at the ethyl groups, although achieving site-selectivity at the alpha-position (C1) without affecting the aromatic ring can be challenging.

Future methodologies could focus on:

Transition-Metal-Catalyzed Deuteration: Developing catalysts that can selectively activate and deuterate the C-H bonds alpha to the nitrogen atom in N,N-diethylaniline.

Photocatalytic Methods: Utilizing visible light to drive deuteration reactions under mild conditions, which could offer high selectivity and functional group tolerance. google.com

Ionic Liquid-Based Catalysis: Employing ionic liquids to facilitate H/D exchange reactions, potentially offering unique reactivity and selectivity under mild conditions. nih.gov

A comparison of potential deuteration strategies is presented in Table 1.

Table 1: Comparison of Potential Deuteration Strategies for N,N-Dialkylanilines

| Method | Deuterium Source | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|---|

| Classical N-Alkylation | Deuterated Ethyl Halide | Base | Straightforward, well-established | Requires pre-synthesized deuterated reagent |

| Reductive Amination | Acetaldehyde-d₄ | Reducing Agent | Good control over deuteration site | May require harsh reducing agents |

| Catalytic N-Alkylation | Ethanol-d₆ | Manganese or Iridium Catalyst | Sustainable, uses cheaper deuterium source | Catalyst development, potential for side reactions |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Deuterated compounds are invaluable for mechanistic studies due to the kinetic isotope effect (KIE). wikipedia.org N,N-Bis(1,1-dideuterioethyl)aniline is an ideal substrate for probing reactions involving the C-H bonds adjacent to the nitrogen. Advanced spectroscopic techniques are crucial for observing these effects in real-time.

Future research could employ:

Time-Resolved NMR and IR Spectroscopy: These techniques can monitor the progress of a reaction involving N,N-Bis(1,1-dideuterioethyl)aniline, providing direct evidence of bond breaking and formation at the deuterated sites. youtube.com

Stimulated Raman Scattering (SRS) Microscopy: SRS allows for high-resolution imaging of the distribution of deuterated molecules within complex systems, such as in materials science or biological applications, by tracking the C-D vibrational signature. princeton.edu

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Advanced 2D NMR techniques can provide detailed structural information and reveal subtle changes in the molecular environment of the deuterated ethyl groups during a chemical transformation. researchgate.net

The application of these techniques can provide a deeper understanding of reaction intermediates and transition states.

Integration of Deuterated Analogs in Complex Chemical Systems

The unique properties of deuterated compounds make them suitable for integration into more complex chemical and biological systems.

Polymer Chemistry: Incorporating N,N-Bis(1,1-dideuterioethyl)aniline as a monomer or an additive in polymer synthesis could be used to study polymerization mechanisms and the degradation pathways of the resulting materials. The deuterated sites can act as spectroscopic probes to monitor changes in the polymer structure over time.

Materials Science: In the context of organic electronics, where N,N-dialkylanilines can be used as building blocks for organic light-emitting diodes (OLEDs), deuteration can enhance the stability and lifetime of the devices by slowing down degradation pathways involving C-H bond cleavage.

Tracer Studies: In environmental science or biochemistry, N,N-Bis(1,1-dideuterioethyl)aniline could be used as a tracer to follow the fate of N,N-diethylaniline in various processes, distinguishing it from the naturally abundant non-deuterated form.

Computational Prediction of Isotope Effects and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of molecules. For N,N-Bis(1,1-dideuterioethyl)aniline, computational methods can be applied to:

Predict Kinetic Isotope Effects (KIEs): DFT calculations can predict the magnitude of primary and secondary KIEs for reactions involving the deuterated C-D bonds. This can help in designing experiments to distinguish between different possible reaction mechanisms. For example, a significant primary KIE would be expected for a reaction where the C-D bond is broken in the rate-determining step.

Model Spectroscopic Properties: Computational methods can predict the vibrational (IR and Raman) and NMR spectra of N,N-Bis(1,1-dideuterioethyl)aniline. This can aid in the identification and characterization of the compound and can help in interpreting experimental spectra. The predicted shifts in vibrational frequencies upon deuteration are particularly useful.

Investigate Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of reactions involving N,N-Bis(1,1-dideuterioethyl)aniline, identifying transition states and intermediates. This can provide a detailed, atomistic understanding of the reaction pathway.

Table 2: Predicted Spectroscopic Data for N,N-Bis(1,1-dideuterioethyl)aniline

| Spectroscopic Technique | Predicted Observation | Basis of Prediction |

|---|---|---|

| ¹H NMR | Absence of signal for α-protons of the ethyl group. | Deuterium is not observed in ¹H NMR. |

| ¹³C NMR | Shift in the signal for the α-carbon of the ethyl group due to the isotope effect. | Isotope-induced shift. |

| ²H NMR | Signal corresponding to the deuterium atoms at the α-position. | Direct observation of deuterium nuclei. |

Scalable Synthesis and Production of Deuterated Anilines for Research Applications

For deuterated compounds like N,N-Bis(1,1-dideuterioethyl)aniline to be widely used in research, their synthesis must be scalable and cost-effective. google.com While many deuteration methods are effective on a small scale, scaling them up presents challenges.

Future research in this area will likely focus on:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. This could be particularly advantageous for exothermic N-alkylation reactions.

Catalyst Reuse: For catalytic deuteration methods, developing robust catalysts that can be easily recovered and reused is crucial for making the process economically viable on a larger scale. google.com

Process Optimization: Systematic optimization of reaction conditions (temperature, pressure, solvent, catalyst loading) is necessary to maximize yield and purity while minimizing cost and waste. Companies specializing in deuterated compounds are continuously working on improving their production processes.

The development of scalable synthetic routes will be essential to unlock the full potential of N,N-Bis(1,1-dideuterioethyl)aniline and other deuterated anilines in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.